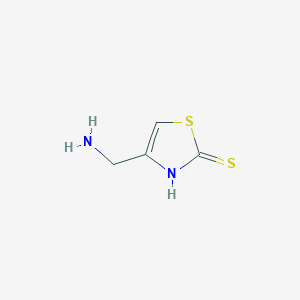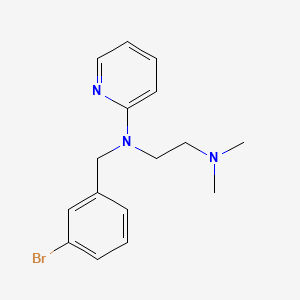![molecular formula C12H26N2O2 B13950984 Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 63451-15-0](/img/structure/B13950984.png)
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a chemical compound with the molecular formula C12H25NO3. It is also known by other names such as Caprylic acid diethanolamide and Caprylic diethanolamide . This compound is characterized by its amide functional group and the presence of hydroxyethyl and aminoethyl substituents.
Métodos De Preparación
The synthesis of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of octanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amide derivatives.
Substitution: The hydroxyethyl and aminoethyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of personal care products, detergents, and lubricants due to its surfactant properties
Mecanismo De Acción
The mechanism of action of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its interaction with biological membranes and proteins. The hydroxyethyl and aminoethyl groups facilitate its binding to specific molecular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its surfactant properties play a significant role in its mechanism of action .
Comparación Con Compuestos Similares
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can be compared with other similar compounds such as:
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has two hydroxyethyl groups and is used similarly as a surfactant and emulsifier.
Octadecanamide, N-(2-hydroxyethyl)-: This compound has a longer carbon chain and is used in similar applications but may have different physical properties due to the longer chain length. The uniqueness of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63451-15-0 |
|---|---|
Fórmula molecular |
C12H26N2O2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]octanamide |
InChI |
InChI=1S/C12H26N2O2/c1-2-3-4-5-6-7-12(16)14-9-8-13-10-11-15/h13,15H,2-11H2,1H3,(H,14,16) |
Clave InChI |
SSZNVFVZGVRQFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)

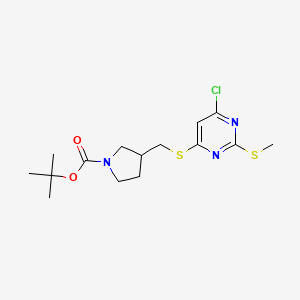
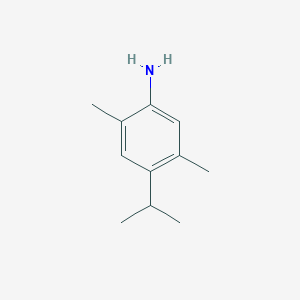
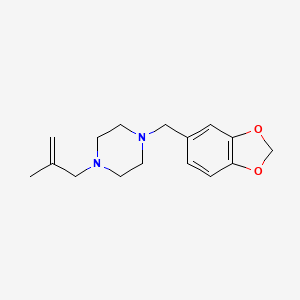

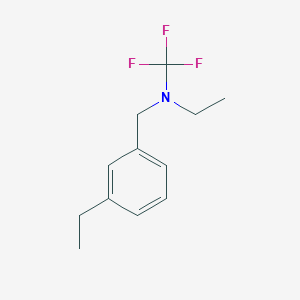
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
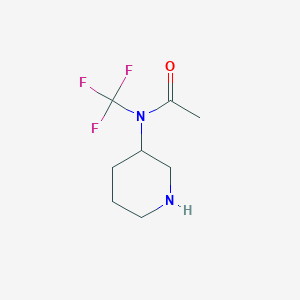
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)
